

# In-Depth Technical Guide: Carbaryl-d3 (CAS Number: 1433961-56-8)

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## Compound of Interest

Compound Name: Carbaryl-d3

Cat. No.: B15616499

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## Introduction

**Carbaryl-d3** is the deuterated analog of Carbaryl, a broad-spectrum N-methylcarbamate insecticide.[1] Its primary application in research and development is as an internal standard for the quantification of Carbaryl in various matrices, including environmental, agricultural, and biological samples.[2] The deuterium labeling provides a distinct mass signature, enabling precise and accurate measurement using mass spectrometry-based techniques.[3] This technical guide provides a comprehensive overview of **Carbaryl-d3**, including its physicochemical properties, synthesis, mechanism of action, metabolic fate, and detailed experimental protocols for its use in analytical methods.

## Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of **Carbaryl-d3** and its non-labeled parent compound, Carbaryl. Data for **Carbaryl-d3** is limited, and therefore, properties of Carbaryl are provided as a close approximation.

Table 1: Physicochemical Properties

Property	Value	Reference
Carbaryl-d3		
CAS Number	1433961-56-8	[1]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> D <sub>3</sub> NO <sub>2</sub>	[1]
Molecular Weight	204.24 g/mol	[1]
Appearance	Off-white solid	[1]
Solubility	Soluble in Chloroform (Slightly), Methanol (Slightly)	[1]
Carbaryl (for reference)		
CAS Number	63-25-2	[4]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub>	[4]
Molecular Weight	201.22 g/mol	[4]
Melting Point	142 °C (288 °F)	[5][6]
Boiling Point	Decomposes	[4][5]
Water Solubility	Sparingly soluble	[4][6]
Specific Gravity	1.23 at 20 °C (68 °F)	[5]

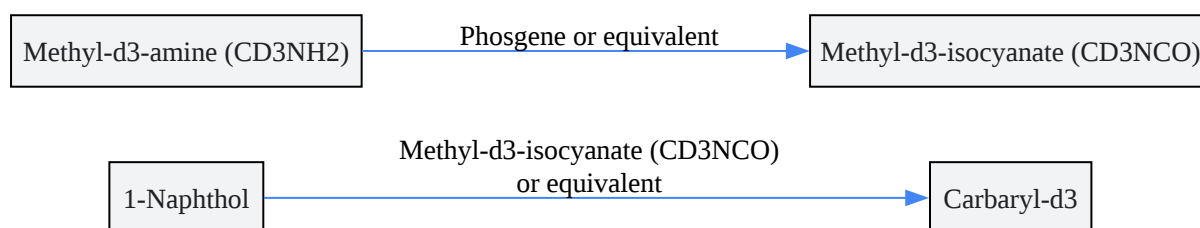
Table 2: Toxicological Data (for Carbaryl)

Parameter	Value	Reference
Acute Oral LD <sub>50</sub> (Rat)	250-850 mg/kg	
Acute Dermal LD <sub>50</sub> (Rabbit)	>2000 mg/kg	[7]
Primary Mechanism of Toxicity	Cholinesterase Inhibition	[7]
Carcinogenicity	Suspected of causing cancer	[8]

## Synthesis

The synthesis of **Carbaryl-d3** involves the reaction of 1-naphthol with a deuterated methyl isocyanate equivalent. A common route for synthesizing carbamates involves the use of methyl isocyanate.[9] For the deuterated analog, a deuterated methylamine source is required. A patented method describes the preparation of methyl-d3-amine and its salts, which can serve as a precursor.[10]

A potential synthetic route is outlined below:

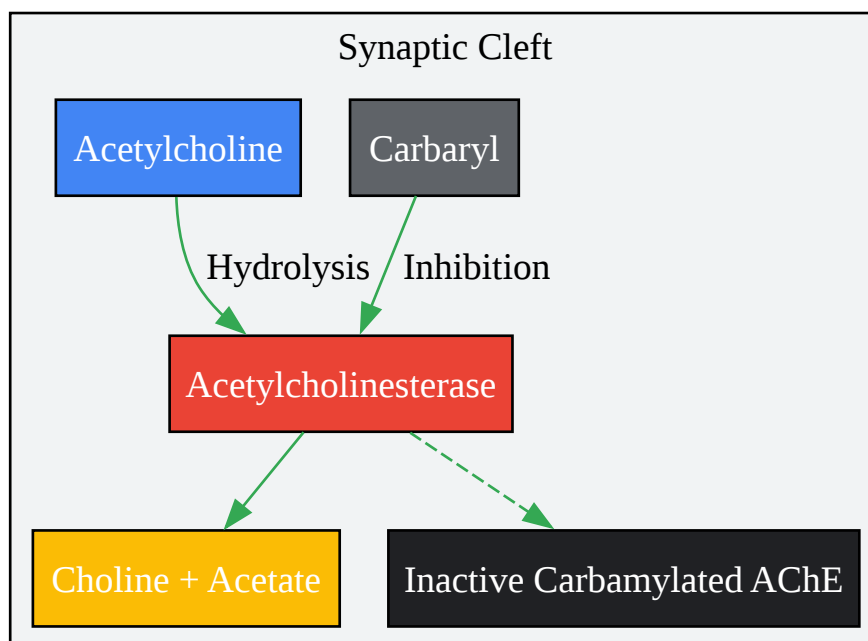


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**Caption:** Proposed synthesis of **Carbaryl-d3**.

## Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for Carbaryl, and by extension **Carbaryl-d3**, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[7] Carbaryl carbamylates a serine residue in the active site of AChE, rendering the enzyme inactive.[11] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation.[7] This inhibition is considered reversible.[7]

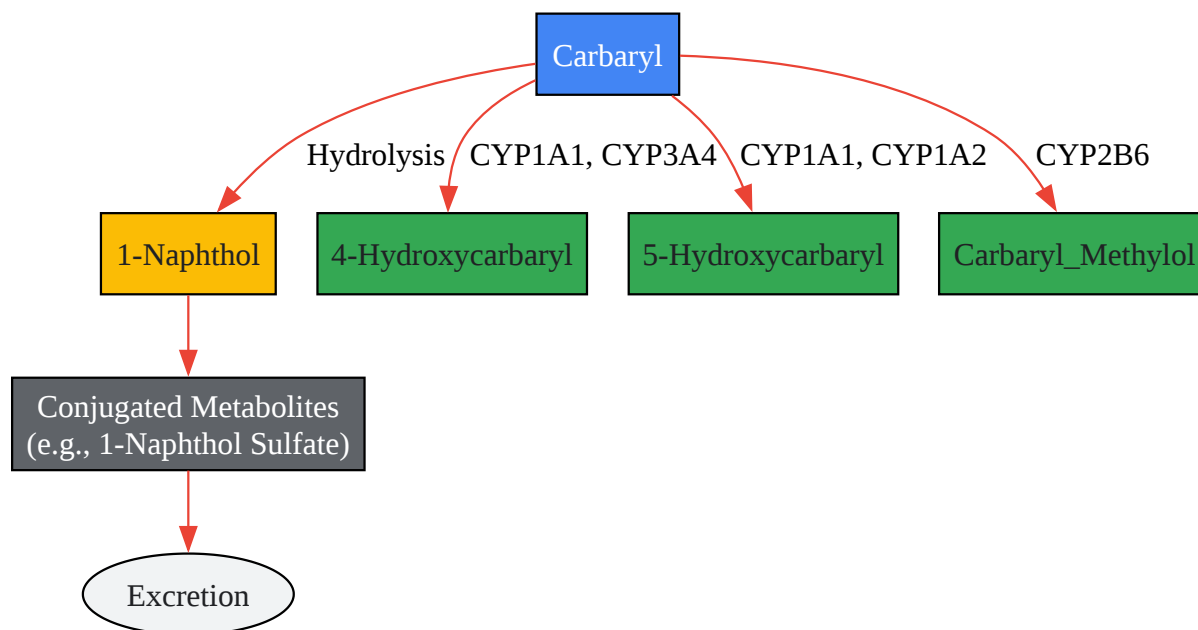


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**Caption:** Cholinesterase inhibition by Carbaryl.

## Metabolic Pathway

Carbaryl is primarily metabolized in humans and other organisms through two main pathways: hydrolysis and hydroxylation.[12] The hydrolysis of the carbamate ester bond is a major route, yielding 1-naphthol.[4] The hydroxylation pathway, mediated by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2B6, and CYP3A4), produces metabolites such as 4-hydroxycarbaryl, 5-hydroxycarbaryl, and carbaryl methylol.[12] The primary metabolite, 1-naphthol, can be further conjugated, for example, with sulfate, for excretion.[12]



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**Caption:** Metabolic pathway of Carbaryl.

## Experimental Protocols

### Use of Carbaryl-d3 as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of Carbaryl in water samples using **Carbaryl-d3** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

**Objective:** To accurately quantify Carbaryl residues in water samples.

**Principle:** A known concentration of **Carbaryl-d3** is added to the sample prior to extraction. The ratio of the signal from the analyte (Carbaryl) to the signal from the internal standard (**Carbaryl-d3**) is used for quantification. This corrects for variations in extraction efficiency and matrix effects.[2]

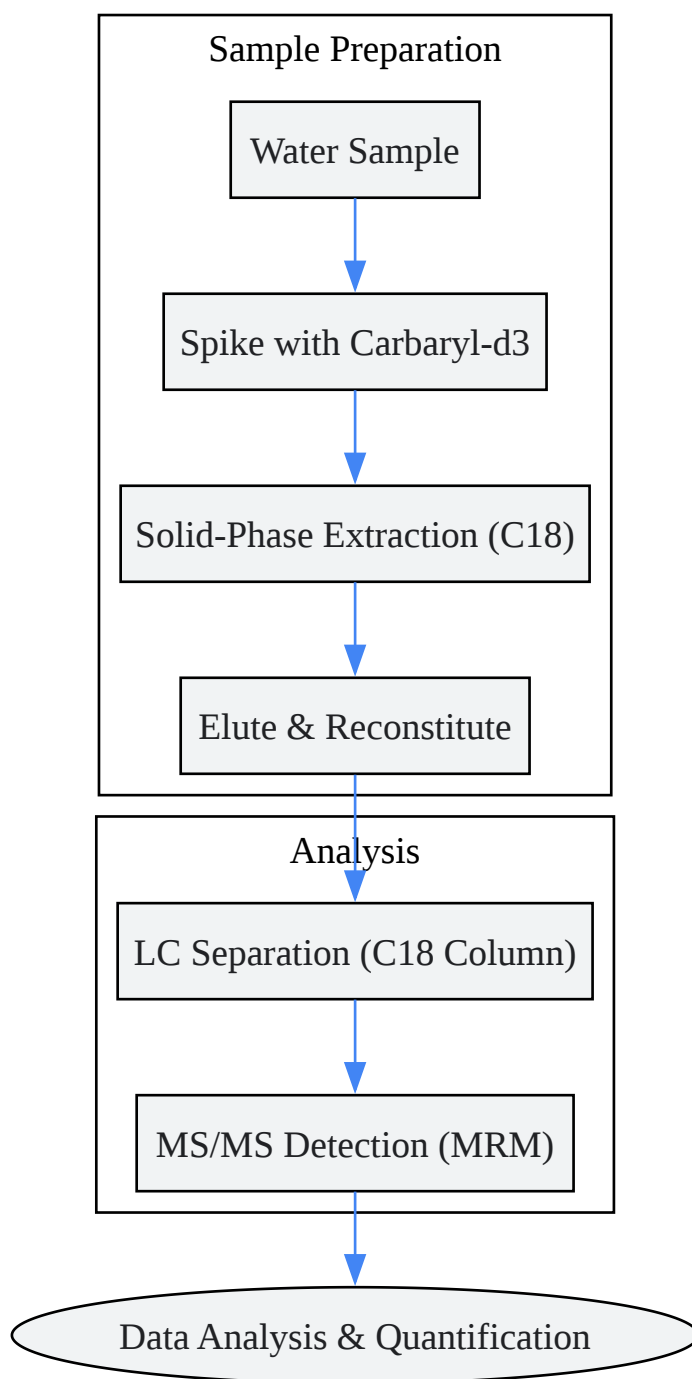
**Materials:**

- Carbaryl analytical standard
- **Carbaryl-d3** (CAS 1433961-56-8)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Ammonium formate
- Solid-Phase Extraction (SPE) C18 cartridges
- LC-MS/MS system with an electrospray ionization (ESI) source

#### Procedure:

- Standard Preparation:
  - Prepare a stock solution of Carbaryl and **Carbaryl-d3** in methanol (e.g., 100 µg/mL).
  - Prepare working standard solutions by serial dilution of the stock solutions in an appropriate solvent (e.g., acetonitrile/water).
  - Prepare calibration standards by spiking blank water samples with known concentrations of Carbaryl and a constant concentration of **Carbaryl-d3**.
- Sample Preparation (Solid-Phase Extraction):
  - To a 100 mL water sample, add a known amount of **Carbaryl-d3** internal standard solution (e.g., to a final concentration of 10 ng/mL).
  - Condition a C18 SPE cartridge by passing methanol followed by water.
  - Load the water sample onto the SPE cartridge.
  - Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
  - Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC) Conditions:
    - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6  $\mu$ m particle size).
    - Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.
    - Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.
    - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
    - Flow Rate: 0.25 mL/min.
    - Injection Volume: 5  $\mu$ L.
  - Mass Spectrometry (MS/MS) Conditions:
    - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
    - Acquisition Mode: Multiple Reaction Monitoring (MRM).
    - Monitor the precursor to product ion transitions for both Carbaryl and **Carbaryl-d3**. For Carbaryl, a common transition is  $m/z$  202  $\rightarrow$  145. For **Carbaryl-d3**, the transition would be  $m/z$  205  $\rightarrow$  148.
- Quantification:
  - Construct a calibration curve by plotting the ratio of the peak area of Carbaryl to the peak area of **Carbaryl-d3** against the concentration of Carbaryl in the calibration standards.
  - Determine the concentration of Carbaryl in the samples by interpolating their peak area ratios on the calibration curve.



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**Caption:** LC-MS/MS experimental workflow.

## Safety and Handling

**Carbaryl-d3** should be handled with the same precautions as Carbaryl. It is harmful if swallowed or inhaled and is suspected of causing cancer. It is also very toxic to aquatic life.



- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
- Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.[7]
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[13]

## Conclusion

**Carbaryl-d3** is an essential tool for the accurate and precise quantification of Carbaryl in various complex matrices. Its use as an internal standard in mass spectrometry-based methods is critical for regulatory monitoring, environmental assessment, and food safety applications. This guide provides fundamental technical information and a representative experimental protocol to aid researchers and scientists in their work with this important analytical standard.

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